molecular formula C14H16Cl2N2O2 B2375491 2-methyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid dihydrochloride CAS No. 2109412-34-0

2-methyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid dihydrochloride

Cat. No. B2375491
CAS RN: 2109412-34-0
M. Wt: 315.19
InChI Key: IFRVYGOVKNIXLT-UHFFFAOYSA-N
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Description

“2-methyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid dihydrochloride” is a chemical compound with the CAS Number: 380432-30-4 . It is a white solid with a molecular weight of 242.28 . The IUPAC name for this compound is 2-methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H14N2O2/c1-16-7-6-12-10(8-16)13(14(17)18)9-4-2-3-5-11(9)15-12/h2-5H,6-8H2,1H3,(H,17,18) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a white solid with a molecular weight of 242.28 .

Scientific Research Applications

Anticancer Properties

1,6-Naphthyridines, which include the compound , have been found to have anticancer properties . They have been studied for their effects on different cancer cell lines, and the structure-activity relationship (SAR) has been explored using molecular modeling studies .

Anti-HIV Activity

1,6-Naphthyridines have also been reported to have anti-HIV activity . This suggests that the compound could potentially be used in the development of new antiviral drugs.

Antimicrobial Activity

The antimicrobial activity of 1,6-Naphthyridines has been documented . This means that the compound could potentially be used in the treatment of various bacterial infections.

Analgesic Properties

1,6-Naphthyridines have been found to have analgesic (pain-relieving) properties . This suggests that the compound could potentially be used in the development of new pain relief medications.

Anti-inflammatory Activity

The anti-inflammatory activity of 1,6-Naphthyridines has been reported . This means that the compound could potentially be used in the treatment of conditions involving inflammation.

Antioxidant Activity

1,6-Naphthyridines have been found to have antioxidant activity . This suggests that the compound could potentially be used in the prevention of oxidative stress-related diseases.

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

1,6-Naphthyridines, including “2-methyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid dihydrochloride”, have a wide range of biological applications and are used in diagnostics, treatment of several human diseases, agriculture, industrial endeavors, and photophysical applications . Therefore, future research could focus on exploring these applications further and developing new synthetic methods for these compounds.

Mechanism of Action

Target of Action

It is known that 1,6-naphthyridines, the class of compounds to which it belongs, have a wide range of pharmacological activities, including anticancer, anti-hiv, antimicrobial, analgesic, anti-inflammatory, and antioxidant activities . This suggests that the compound may interact with multiple targets, depending on the specific context.

Mode of Action

Given the broad range of activities associated with 1,6-naphthyridines , it is likely that the compound interacts with its targets in a way that modulates their function, leading to changes in cellular processes.

Biochemical Pathways

Given the range of pharmacological activities associated with 1,6-naphthyridines , it can be inferred that the compound likely interacts with multiple pathways, potentially including those involved in cell proliferation, immune response, and inflammation.

Result of Action

Given the range of pharmacological activities associated with 1,6-naphthyridines , it is likely that the compound induces changes at both the molecular and cellular levels, potentially affecting cell proliferation, immune response, and inflammation.

properties

IUPAC Name

2-methyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridine-10-carboxylic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2.2ClH/c1-16-7-6-12-10(8-16)13(14(17)18)9-4-2-3-5-11(9)15-12;;/h2-5H,6-8H2,1H3,(H,17,18);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFRVYGOVKNIXLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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